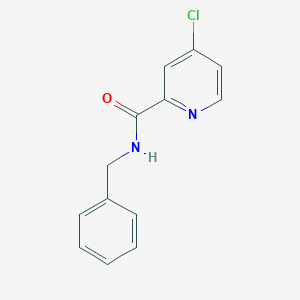

N-Benzyl 4-chloropicolinamide

Description

Properties

IUPAC Name |

N-benzyl-4-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKYZWCVSFIEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602889 | |

| Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116275-39-9 | |

| Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl 4-chloropicolinamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl 4-chloropicolinamide is a synthetic organic compound belonging to the picolinamide class of molecules. Its structure, featuring a chlorinated pyridine ring coupled with a benzylamide moiety, suggests potential for biological activity. This technical guide provides a consolidated overview of the available information on this compound, including its chemical structure, physicochemical properties, a known synthesis protocol, and safety and handling information. While direct experimental data on its biological activity and mechanism of action are limited in publicly accessible literature, this document aims to serve as a foundational resource for researchers interested in exploring the potential of this compound.

Chemical Structure and Properties

This compound is characterized by a picolinamide core, where the amide nitrogen is substituted with a benzyl group, and a chlorine atom is attached at the 4-position of the pyridine ring.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H11ClN2O | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| CAS Number | 116275-39-9 | [1] |

| Purity Specification | ≥ 95% | [2] |

| Appearance | Solid (form not specified) | Inferred |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis

A method for the synthesis of this compound has been described. The protocol involves the reaction of a picolinate ester with benzylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4-chloropicolinate

-

Benzylamine

-

Ether

-

Hexane

Procedure:

-

A mixture of methyl 4-chloropicolinate and benzylamine is heated at 100°C for 16 hours.

-

After cooling, the mixture is triturated with a solution of ether and hexane to afford this compound.

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Potential Applications

Direct experimental studies detailing the biological activity and mechanism of action of this compound are not extensively reported in the available scientific literature. However, the structural motifs present in the molecule, namely the picolinamide and N-benzyl groups, are found in compounds with known biological activities.

-

Herbicidal Activity: Picolinamide derivatives are a known class of herbicides.

-

Cholinesterase Inhibition: The N-benzylpiperidine moiety, structurally related to the N-benzyl group, is present in known acetylcholinesterase inhibitors.

Further research is required to determine if this compound exhibits any of these or other biological activities.

Safety and Handling

This compound should be handled by technically qualified personnel in a laboratory setting.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Store in a tightly sealed container in a cool, dry place.[2]

Future Directions

The lack of comprehensive data on the biological effects of this compound presents an opportunity for further investigation. Key areas for future research include:

-

Determination of Physicochemical Properties: Experimental measurement of melting point, boiling point, and solubility in various solvents.

-

Biological Screening: A broad screening of the compound against various biological targets to identify potential therapeutic or agrochemical applications.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying mechanism of action and any associated signaling pathways will be crucial.

-

Structural Analogs: Synthesis and evaluation of structural analogs to explore structure-activity relationships (SAR).

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. This technical guide has summarized the currently available information on its chemical and physical properties, synthesis, and handling. The significant gaps in the knowledge base, particularly concerning its biological effects, highlight the need for further experimental investigation to unlock the potential of this molecule. This document provides a starting point for researchers and developers interested in exploring this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis of N-Benzyl 4-chloropicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Benzyl 4-chloropicolinamide, a valuable building block in medicinal chemistry and drug discovery. The document details two core synthetic strategies starting from 4-chloropicolinic acid, outlining the reaction mechanisms, experimental protocols, and relevant quantitative data.

Introduction

This compound is a substituted picolinamide derivative. Picolinamides are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The structural motif of 4-chloropicolinic acid, a pyridine core with chlorine and carboxylic acid functionalities, offers a versatile scaffold for the synthesis of complex molecules with targeted pharmacological properties.[1] This guide focuses on the efficient formation of the amide bond between 4-chloropicolinic acid and benzylamine, a critical step in the elaboration of more complex drug candidates.

Synthesis Pathways and Mechanisms

The synthesis of this compound from 4-chloropicolinic acid can be primarily achieved through two efficient pathways:

-

Pathway 1: A one-step synthesis utilizing a coupling agent to directly facilitate the amide bond formation.

-

Pathway 2: A two-step synthesis proceeding through the formation of an acyl chloride intermediate.

Pathway 1: One-Step Synthesis via Coupling Agent

This pathway involves the direct condensation of 4-chloropicolinic acid and benzylamine in the presence of a coupling agent. Coupling agents are reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2]

Mechanism:

The general mechanism for amide bond formation using a carbodiimide-based coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) found in HATU, proceeds as follows:

-

Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[3]

-

Formation of Active Ester (with additive): In the presence of an additive like HOAt (the active component in HATU), the O-acylisourea intermediate is rapidly converted into a more stable and highly reactive HOAt-ester. This step enhances reaction rates and minimizes side reactions.[3]

-

Nucleophilic Attack by Amine: The benzylamine, acting as a nucleophile, attacks the carbonyl carbon of the active ester.

-

Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the leaving group (e.g., HOAt) and forming the stable amide bond of this compound. A base, such as N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[4]

Experimental Workflow (Pathway 1):

Caption: Workflow for the one-step synthesis of this compound.

Pathway 2: Two-Step Synthesis via Acyl Chloride Intermediate

This classic and robust method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[5]

Mechanism:

-

Formation of Acyl Chloride: 4-chloropicolinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂). The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which then collapses to form the 4-chloropicolinoyl chloride, releasing sulfur dioxide and hydrogen chloride as byproducts.[6]

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is a highly electrophilic species. The benzylamine attacks the carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction.[7]

-

Amide Formation: A chloride ion is eliminated, and a proton is removed from the nitrogen (typically by a second equivalent of the amine or an added base like triethylamine), yielding this compound. This is a variation of the Schotten-Baumann reaction.[5]

Experimental Workflow (Pathway 2):

Caption: Workflow for the two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times can vary based on the specific reagents, conditions, and scale of the reaction.

| Parameter | Pathway 1 (Coupling Agent) | Pathway 2 (Acyl Chloride) | Notes |

| Starting Materials | 4-chloropicolinic acid, Benzylamine | 4-chloropicolinic acid, Benzylamine | |

| Key Reagents | HATU, DIPEA, DMF | SOCl₂, Triethylamine, DCM | Other coupling agents (e.g., EDC/HOBt, DCC) or chlorinating agents (e.g., oxalyl chloride) can be used.[5][8] |

| Reaction Temperature | Room Temperature | 0 °C to Reflux | The acyl chloride formation often requires heating (reflux), while the subsequent amidation is typically performed at lower temperatures.[7][9] |

| Reaction Time | 2 - 16 hours | 2 - 20 hours (total) | Monitoring by TLC or LC-MS is recommended to determine reaction completion.[7] |

| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (70-90%) | Yields are highly dependent on the purity of starting materials and efficiency of purification.[10] |

| Purification Method | Column Chromatography, Recrystallization | Column Chromatography, Recrystallization | The choice of purification method depends on the purity of the crude product and the nature of any byproducts. |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol for Pathway 1 (HATU Coupling)

Materials:

-

4-chloropicolinic acid (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloropicolinic acid (1.0 equiv) in anhydrous DMF, add benzylamine (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.2 equiv).

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol for Pathway 2 (via Acyl Chloride)

Materials:

-

4-chloropicolinic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.2 - 2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine (2.2 equiv) or Benzylamine (1.1 equiv) and Triethylamine (1.1 equiv)

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Formation of 4-chloropicolinoyl chloride

-

To a solution of 4-chloropicolinic acid (1.0 equiv) in anhydrous DCM, add thionyl chloride (1.2 - 2.0 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.[6][9]

-

Heat the reaction mixture to reflux and stir for 1-4 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The crude 4-chloropicolinoyl chloride is often used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzylamine (2.2 equiv) in anhydrous DCM. Alternatively, use benzylamine (1.1 equiv) and triethylamine (1.1 equiv). The reaction is often exothermic.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved from 4-chloropicolinic acid via either a one-step coupling reaction or a two-step process involving an acyl chloride intermediate. The choice of pathway may depend on factors such as the availability and cost of reagents, desired purity, and the scale of the synthesis. The one-step coupling method offers operational simplicity, while the acyl chloride pathway is a robust and widely applicable method for amide bond formation. Both methods are capable of providing the target compound in good to excellent yields, providing a solid foundation for further synthetic elaborations in drug discovery and development programs.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. hepatochem.com [hepatochem.com]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Amide Synthesis [fishersci.dk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Spectroscopic Profile of N-Benzyl 4-chloropicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Benzyl 4-chloropicolinamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in publicly accessible databases, this document focuses on predicted spectroscopic characteristics based on the analysis of analogous structures and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure

This compound

| IUPAC Name | N-benzyl-4-chloropyridine-2-carboxamide |

| CAS Number | 116275-39-9 |

| Molecular Formula | C₁₃H₁₁ClN₂O |

| Molecular Weight | 246.70 g/mol |

| Structure | Cl |

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from typical values for N-benzyl amides and substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| NH | 8.0 - 9.0 | Broad Singlet | - | Exchangeable with D₂O |

| Pyridine H (ortho to C=O) | 8.2 - 8.5 | Doublet | ~5 | |

| Pyridine H (meta to C=O) | 7.8 - 8.1 | Doublet | ~5 | |

| Pyridine H (ortho to Cl) | 7.4 - 7.6 | Singlet | - | |

| Benzyl CH₂ | 4.5 - 4.8 | Doublet | 5-7 | |

| Phenyl H (ortho) | 7.2 - 7.4 | Multiplet | - | |

| Phenyl H (meta, para) | 7.2 - 7.4 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (Amide) | 165 - 170 | |

| Pyridine C (ipso to C=O) | 150 - 155 | |

| Pyridine C (ipso to Cl) | 145 - 150 | |

| Pyridine C (ortho to N) | 148 - 152 | |

| Pyridine C-H | 120 - 140 | Three distinct signals expected. |

| Benzyl CH₂ | 40 - 45 | |

| Phenyl C (ipso) | 135 - 140 | |

| Phenyl C-H | 125 - 130 | Three distinct signals expected. |

Table 3: Predicted IR Spectral Data

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Medium | Broad due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong | |

| N-H Bend (Amide II) | 1510 - 1570 | Strong | |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong | Multiple bands expected. |

| C-N Stretch | 1200 - 1350 | Medium | |

| C-Cl Stretch | 600 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| 246/248 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| 140/142 | [Cl-Py-C=O]⁺ | Loss of the benzyl group. |

| 106 | [C₆H₅CH₂NH₂]⁺ | Benzylamine fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups.[1] |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of particulate matter.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for both the background and the sample to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

-

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.

-

The mass spectrometer should be set to scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Acquisition (Direct Insertion Probe):

-

Place a small amount of the sample onto the probe.

-

Insert the probe into the ion source and gradually heat it to volatilize the sample.

-

Scan the appropriate mass range.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

In-Depth Technical Guide: N-Benzyl-4-chloropicolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-4-chloropicolinamide, a picolinamide derivative. It details the compound's chemical identity, including its IUPAC name and CAS number, and presents a detailed experimental protocol for its synthesis. While public domain data on the specific biological activity and mechanism of action of N-Benzyl-4-chloropicolinamide is limited, this guide explores the known biological activities of structurally related compounds to offer context and suggest potential avenues for future research. This document is intended to serve as a foundational resource for researchers interested in the evaluation and potential applications of this and similar chemical entities.

Chemical Identity

| Identifier | Value |

| Common Name | N-Benzyl-4-chloropicolinamide |

| IUPAC Name | N-benzyl-4-chloropyridine-2-carboxamide |

| CAS Number | 116275-39-9[1] |

| Molecular Formula | C13H11ClN2O |

| Molecular Weight | 246.69 g/mol |

Experimental Protocols

Synthesis of N-Benzyl-4-chloropicolinamide

A documented method for the synthesis of N-Benzyl-4-chloropicolinamide involves the amidation of a picolinate ester.

Materials:

-

Methyl 4-chloropicolinate

-

Benzylamine

-

Ether

-

Hexane

Procedure:

-

A mixture of 5 grams of methyl 4-chloropicolinate and 3.44 grams of benzylamine is heated at 100°C for 16 hours.

-

After heating, the mixture is cooled.

-

Trituration of the cooled mixture with a solution of ether and hexane affords N-benzyl-4-chloro-pyridine-2-carboxamide.

Caption: Synthesis workflow for N-Benzyl-4-chloropicolinamide.

Biological Activity and Potential Applications (Inferred from Structurally Related Compounds)

Extensive searches of scientific literature and patent databases did not yield specific biological activity data for N-Benzyl-4-chloropicolinamide. However, the broader class of N-benzylpicolinamides and related structures have been investigated for various applications, providing a basis for potential future research directions for the title compound.

-

Herbicidal Activity: A study on N-benzyl-6-methylpicolinamides, which are structurally similar to N-Benzyl-4-chloropicolinamide, identified them as a novel scaffold for bleaching herbicides. These compounds were found to interfere with carotenoid biosynthesis. The structure-activity relationship (SAR) in this study revealed that the introduction of electron-withdrawing groups on the benzyl ring can enhance herbicidal activity.

-

Enzyme Inhibition:

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of N-benzyl pyridinium have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

-

USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies.

-

Histone Deacetylase (HDAC) Inhibition: Substituted N-benzylpyrimidin-2-amine derivatives have been designed as novel histone deacetylase (HDAC) inhibitors for the treatment of cancer.

-

-

Antitubercular Activity: A series of N-benzyl-4-((heteroaryl)methyl)benzamides were identified as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. This suggests that related structures could be explored for antitubercular properties.

Given these findings for related compounds, N-Benzyl-4-chloropicolinamide could be a candidate for screening in assays related to herbicidal activity, cancer cell proliferation (through inhibition of enzymes like USP1/UAF1 or HDACs), neurodegenerative diseases (via AChE inhibition), or as an antibacterial agent.

Future Directions

The lack of specific biological data for N-Benzyl-4-chloropicolinamide presents an opportunity for novel research. A logical next step would be to perform broad biological screening of this compound to identify any potential activities. Based on the activities of related compounds, initial assays could focus on:

-

Herbicidal screening: Evaluating the effect of the compound on plant growth and carotenoid biosynthesis.

-

Anticancer screening: Assessing cytotoxicity against various cancer cell lines and performing targeted enzyme inhibition assays (e.g., HDAC, USP1/UAF1).

-

Neuroactivity screening: Testing for inhibition of acetylcholinesterase and other relevant neurological targets.

-

Antimicrobial screening: Evaluating its activity against a panel of bacteria, including Mycobacterium tuberculosis.

The logical workflow for future investigation is presented below.

Caption: Proposed workflow for the biological evaluation of N-Benzyl-4-chloropicolinamide.

Conclusion

N-Benzyl-4-chloropicolinamide is a readily synthesizable picolinamide derivative. While its specific biological functions have not been reported in the public domain, the diverse activities of structurally related compounds suggest that it may hold potential in various fields, including agrochemicals and pharmaceuticals. This technical guide provides the foundational chemical information and a clear path for future research to unlock the potential of this compound. Further investigation through broad biological screening is warranted to determine its place within the landscape of bioactive molecules.

References

An In-depth Technical Guide on the Physical and Chemical Properties of N-Benzyl 4-chloropicolinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Benzyl 4-chloropicolinamide and its derivatives. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this class of compounds. This document summarizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Compound: this compound

This compound is a derivative of picolinamide, featuring a benzyl group attached to the amide nitrogen and a chlorine atom at the 4-position of the pyridine ring. Its fundamental properties are outlined below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClN₂O | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| CAS Number | 116275-39-9 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Characterization

The synthesis of this compound and its derivatives is crucial for further study and application. A general synthetic protocol is described below, followed by common characterization methods.

General Synthesis Protocol

A common method for the synthesis of this compound involves the amidation of a 4-chloropicolinic acid derivative with benzylamine.[2]

Experimental Protocol: Synthesis of this compound [2]

-

A mixture of methyl 4-chloropicolinate (5 g) and benzylamine (3.44 g) is heated at 100°C for 16 hours.

-

The reaction mixture is then cooled.

-

Trituration with a mixture of ether and hexane affords the final product, N-benzyl-4-chloro-pyridine-2-carboxamide.

References

Solubility Profile of N-Benzyl 4-chloropicolinamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] For a drug to be absorbed into the systemic circulation, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility can lead to low and variable absorption, posing a significant challenge for formulation development.[2] Therefore, a thorough understanding of a compound's solubility in various solvents and physiological media is essential during the pre-formulation and lead optimization stages of drug development.

Data Presentation: A Framework for Your Findings

Quantitative solubility data should be meticulously recorded and organized to allow for easy comparison and interpretation. The following table provides a structured template for documenting the solubility of N-Benzyl 4-chloropicolinamide in a range of solvents relevant to pharmaceutical development.

| Solvent/Medium | Temperature (°C) | pH (for aqueous media) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Deionized Water | 25 | 7.0 | HPLC-UV | |||

| Phosphate-Buffered Saline (PBS) | 37 | 7.4 | HPLC-UV | Simulates physiological pH | ||

| 0.1 N HCl | 37 | 1.2 | HPLC-UV | Simulates gastric fluid | ||

| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | HPLC-UV | |||

| Ethanol | 25 | N/A | HPLC-UV | Common co-solvent in formulations | ||

| Propylene Glycol | 25 | N/A | HPLC-UV | Common vehicle in formulations | ||

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | HPLC-UV | Often used for stock solutions | ||

| Polyethylene Glycol 400 (PEG 400) | 25 | N/A | HPLC-UV | Non-ionic solubilizing agent |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[2] It is a robust and reliable method that involves allowing a compound to reach equilibrium in a solvent over a set period.

3.1. Materials and Equipment

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements are consistent.[3]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any undissolved solid particles, either centrifuge the aliquot at a high speed or filter it through a syringe filter (e.g., 0.45 µm).[4] This step is critical to avoid overestimation of solubility.

-

-

Quantification of Dissolved Compound:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1][5]

-

A standard calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.[5]

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Analytical Methodologies for Quantification

The choice of analytical method for determining the concentration of the dissolved compound is crucial for accuracy.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying pharmaceutical compounds.[5]

-

Column: A suitable reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The specific composition will need to be optimized for this compound.

-

Detection: A UV detector set at the wavelength of maximum absorbance for this compound.

-

Calibration: A calibration curve is generated by injecting known concentrations of the compound and plotting the peak area against concentration.

4.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, but it is less specific than HPLC.[6] It is suitable for pure solutions where the compound has a distinct chromophore.

-

Wavelength: The wavelength of maximum absorbance (λmax) for this compound must be determined.

-

Calibration: A calibration curve is created by measuring the absorbance of a series of standard solutions of known concentrations and applying the Beer-Lambert law.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocol for the shake-flask method and utilizing appropriate analytical techniques like HPLC, a comprehensive solubility profile can be established. This data will be invaluable for informing downstream drug development activities, including formulation design and bioavailability assessment.

References

Potential Biological Activities of N-Benzyl 4-chloropicolinamide: A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: This document synthesizes potential biological activities for N-Benzyl 4-chloropicolinamide by extrapolating from published data on structurally related compounds. The biological activities described herein are hypothetical and require experimental validation.

Executive Summary

This compound is a novel chemical entity with unexplored biological potential. Analysis of structurally similar compounds, including picolinamide and N-benzyl amide derivatives, suggests a range of plausible biological activities. These encompass herbicidal, antimicrobial, and anticancer properties. This whitepaper provides a comprehensive overview of these potential activities, detailed hypothetical experimental protocols for their investigation, and a framework for data presentation and visualization to guide future research and development efforts.

Introduction

Picolinamide and its derivatives are a well-established class of compounds with diverse and significant biological activities. The incorporation of a 4-chloro substituent on the pyridine ring and an N-benzyl group introduces specific electronic and steric properties that may confer novel biological functions. This document explores the potential therapeutic and agrochemical applications of this compound based on a systematic review of related structures.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of analogous compounds, this compound is predicted to exhibit one or more of the following biological activities:

Herbicidal Activity

Structurally related N-benzyl-6-methylpicolinamides have been identified as potent bleaching herbicides.[1][2] These compounds are known to interfere with carotenoid biosynthesis.[1][2] It is plausible that this compound could share this mechanism of action.

-

Potential Mechanism: Inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This leads to the accumulation of phytoene and subsequent photooxidative damage, resulting in a "bleaching" phenotype in susceptible plants.[1][2]

Antimicrobial Activity

Chloropicolinate amides have demonstrated promising activity against Mycobacterium tuberculosis.[3] The proposed mechanism involves the inhibition of MurB, an essential enzyme in the bacterial cell wall biosynthesis pathway.[3]

-

Potential Mechanism: Inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which would disrupt peptidoglycan synthesis and compromise bacterial cell wall integrity, leading to cell death.[3]

Anticancer Activity

A diverse range of N-benzyl and picolinamide derivatives have shown significant anticancer properties through various mechanisms:

-

Inhibition of Deubiquitinases (DUBs): N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of USP1/UAF1, a deubiquitinase complex involved in DNA damage response, showing efficacy against non-small cell lung cancer.[4]

-

Histone Deacetylase (HDAC) Inhibition: Substituted N-benzylpyrimidin-2-amine derivatives have been identified as HDAC inhibitors with antiproliferative activity against various tumor cell lines.[5]

-

Inhibition of Angiogenesis and Induction of Apoptosis: 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to suppress tumor growth by inhibiting angiogenesis and inducing apoptosis and necrosis in cancer cells.[6]

Quantitative Data Summary (Hypothetical)

The following tables provide a template for summarizing quantitative data from future experimental evaluations of this compound.

Table 1: Hypothetical Herbicidal Activity Data

| Plant Species | Assay Type | IC50 (µM) |

| Arabidopsis thaliana | Root Growth Inhibition | TBD |

| Echinochloa crus-galli | Post-emergence Bleaching | TBD |

| Amaranthus retroflexus | Pre-emergence Growth | TBD |

Table 2: Hypothetical Antimicrobial Activity Data

| Microbial Strain | Assay Type | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | Broth Microdilution | TBD |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | TBD |

| Escherichia coli ATCC 25922 | Broth Microdilution | TBD |

Table 3: Hypothetical Anticancer Activity Data

| Cancer Cell Line | Assay Type | IC50 (µM) |

| HCT116 (Colon Carcinoma) | MTT Assay | TBD |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | TBD |

| A549 (Non-small Cell Lung Cancer) | Cell Viability Assay | TBD |

Detailed Experimental Protocols

Synthesis of this compound

A plausible synthetic route would involve the amidation of 4-chloropicolinic acid with benzylamine.

-

Activation of Carboxylic Acid: 4-chloropicolinic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent such as HATU or EDC/HOBt is added, followed by a non-nucleophilic base (e.g., DIPEA). The mixture is stirred at room temperature for 30 minutes to form the activated ester.

-

Amide Bond Formation: Benzylamine (1.1 equivalents) is added dropwise to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Herbicidal Activity Assay (Post-emergence)

-

Plant Cultivation: Seeds of a target weed species (e.g., Echinochloa crus-galli) are sown in pots containing standard potting mix and grown in a controlled environment chamber.

-

Compound Application: this compound is dissolved in a suitable solvent (e.g., acetone) with a surfactant. The solution is applied as a foliar spray to plants at the two- to three-leaf stage at various concentrations.

-

Evaluation: Plants are returned to the growth chamber and observed for 14-21 days. Herbicidal injury (e.g., bleaching, stunting, necrosis) is visually assessed and scored on a scale of 0 (no effect) to 100 (complete kill).

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., M. tuberculosis H37Rv) is prepared in appropriate broth medium (e.g., Middlebrook 7H9).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: The standardized inoculum is added to each well.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

-

Cell Seeding: Human cancer cells (e.g., HCT116) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell viability by 50%.

Visualizations

Hypothetical Signaling Pathways and Workflows

Caption: Hypothetical inhibition of Phytoene Desaturase (PDS).

References

- 1. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Silico Prediction of N-Benzyl 4-chloropicolinamide Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of molecular targets is a critical and often rate-limiting step in drug discovery. This technical guide provides a comprehensive overview of an integrated in silico workflow for the prediction and initial validation of protein targets for novel bioactive compounds, using N-Benzyl 4-chloropicolinamide as a case study. This document outlines a systematic, multi-faceted approach, beginning with broad computational screening and culminating in a prioritized list of putative targets for experimental validation. Detailed methodologies for key in silico techniques, including ligand-based similarity searches, reverse docking, and pharmacophore modeling are presented. All hypothetical quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound is a small molecule with potential therapeutic applications. Elucidating its mechanism of action is fundamental to its development as a drug candidate. In silico target prediction offers a rapid and cost-effective strategy to generate hypotheses regarding the molecular targets of such compounds, thereby guiding subsequent experimental validation.[1] This guide details a workflow that leverages publicly available databases and computational tools to predict the biological targets of this compound.

In Silico Target Prediction Workflow

The proposed workflow integrates several computational techniques to provide a comprehensive analysis of the potential protein interactions of this compound. The workflow is designed to first identify a broad range of potential targets and then to refine these predictions using more computationally intensive methods.

Methodologies and Experimental Protocols

Ligand Preparation

Principle: Accurate and consistent representation of the ligand is crucial for all subsequent in silico analyses. This involves generating a 3D conformation and assigning correct chemical properties.

Protocol:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem) in SDF or SMILES format.

-

Convert the 2D structure to a 3D structure using a molecular modeling software such as ChemDraw or an online converter.

-

Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.

-

Assign partial charges using a method like Gasteiger-Hückel.

-

Save the prepared ligand structure in a .mol2 or .pdbqt format for use in subsequent docking and screening protocols.

Phase 1: Ligand-Based Target Prediction

Ligand-based methods predict targets by comparing the query molecule to compounds with known biological activities.[1]

Principle: The principle of chemical similarity states that structurally similar molecules are likely to have similar biological properties, including binding to the same protein targets.[1][2] This approach involves searching large chemical databases for molecules that are structurally similar to this compound.

Protocol:

-

The 2D structure of this compound (in SMILES format) is used as a query.

-

Publicly accessible web servers like SwissTargetPrediction or TargetHunter are utilized.[3][4]

-

These servers compare the query molecule to a database of known active compounds using 2D fingerprinting methods (e.g., Morgan fingerprints).[2]

-

A Tanimoto coefficient (Tc) is calculated to quantify the similarity between the query and database compounds.

-

Targets associated with the most similar compounds are retrieved and ranked based on the similarity score.

Hypothetical Data Presentation:

| Rank | Predicted Target | Target Class | Tanimoto Coefficient (Tc) | Known Ligands in Database |

| 1 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase | 0.85 | Sorafenib, Axitinib |

| 2 | Acetylcholinesterase (AChE) | Hydrolase | 0.78 | Donepezil |

| 3 | Sec14p | Lipid Transport Protein | 0.75 | Picolinamide derivatives |

| 4 | p38 Mitogen-Activated Protein Kinase (MAPK) | Kinase | 0.72 | Various inhibitors |

| 5 | Cyclooxygenase-2 (COX-2) | Oxidoreductase | 0.68 | Celecoxib |

Table 1: Hypothetical results from a 2D chemical similarity search for this compound.

Principle: A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target.[5][6] By creating a pharmacophore model from known active ligands of a particular target, one can screen for new molecules that fit this model.

Protocol:

-

For a high-ranking target class from the similarity search (e.g., kinases), a set of known, structurally diverse inhibitors is collected.

-

These ligands are aligned, and a common feature pharmacophore model is generated using software like PharmaGist or LigandScout.

-

The 3D structure of this compound is then screened against the generated pharmacophore model.

-

A fit score is calculated to determine how well the query molecule maps onto the pharmacophore.

Hypothetical Data Presentation:

| Target Class | Pharmacophore Model Features | This compound Fit Score |

| Kinase (VEGFR-2) | 1 H-bond donor, 2 H-bond acceptors, 1 aromatic ring, 1 hydrophobic group | 0.92 |

| Hydrolase (AChE) | 2 H-bond acceptors, 2 aromatic rings | 0.81 |

| Lipid Transport | 1 H-bond donor, 1 H-bond acceptor, 2 hydrophobic groups | 0.75 |

Table 2: Hypothetical pharmacophore screening results for this compound against different target class models.

Phase 2: Structure-Based Target Prediction

Structure-based methods utilize the 3D structure of potential protein targets to predict binding.

Principle: In contrast to traditional virtual screening where multiple ligands are docked to a single target, reverse docking involves docking a single ligand (this compound) against a large library of protein structures.[1][7] The proteins are then ranked based on the predicted binding affinity (docking score), with lower binding energies indicating more favorable interactions.

Protocol:

-

The prepared 3D structure of this compound is used as the input ligand.

-

A library of 3D protein structures is selected. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable proteins. Web servers like ReverseDock can be used for this purpose.[7][8]

-

The ligand is docked into the binding site of each protein in the library using a docking program like AutoDock Vina.[7]

-

A scoring function is used to calculate the binding energy for each protein-ligand complex.

-

The proteins are ranked according to their docking scores, and the top-ranking proteins are considered potential targets.

Hypothetical Data Presentation:

| Rank | PDB ID | Protein Target | Target Class | Docking Score (kcal/mol) |

| 1 | 4ASD | VEGFR-2 | Kinase | -10.5 |

| 2 | 1EVE | Acetylcholinesterase | Hydrolase | -9.8 |

| 3 | 3M2W | p38 MAPK | Kinase | -9.5 |

| 4 | 6COX | Cyclooxygenase-2 | Oxidoreductase | -9.1 |

| 5 | 1AUA | Sec14p | Lipid Transport Protein | -8.7 |

Table 3: Hypothetical reverse docking results for this compound.

Visualization of a Hypothesized Signaling Pathway

Based on the consistent prediction of kinases like VEGFR-2 and p38 MAPK as potential targets, we can hypothesize that this compound may interfere with a signaling pathway regulated by these enzymes. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, a crucial pathway in angiogenesis.

Data Integration and Target Prioritization

The final step in the in silico workflow is to integrate the results from all methods to generate a high-confidence list of putative targets.

Protocol:

-

Compile the top 10-20 targets from each method (similarity search, pharmacophore screening, and reverse docking).

-

Assign a consensus score to each target based on its rank in each list and the strength of the evidence (e.g., Tanimoto coefficient, fit score, docking energy).

-

Prioritize targets that appear in the top ranks of multiple lists.

-

Perform a literature review on the prioritized targets to assess their biological relevance and potential as drug targets.

Hypothetical Prioritized Target List:

| Rank | Predicted Target | Evidence from Similarity Search | Evidence from Pharmacophore | Evidence from Reverse Docking | Consensus Score |

| 1 | VEGFR-2 | Tc = 0.85 (Rank 1) | Fit Score = 0.92 (Rank 1) | Score = -10.5 (Rank 1) | 9.5 |

| 2 | p38 MAPK | Tc = 0.72 (Rank 4) | N/A | Score = -9.5 (Rank 3) | 8.0 |

| 3 | Acetylcholinesterase | Tc = 0.78 (Rank 2) | Fit Score = 0.81 (Rank 2) | Score = -9.8 (Rank 2) | 7.8 |

| 4 | Sec14p | Tc = 0.75 (Rank 3) | Fit Score = 0.75 (Rank 3) | Score = -8.7 (Rank 5) | 6.5 |

Table 4: Consensus scoring and prioritization of putative targets.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the prediction of protein targets for this compound. By integrating ligand-based and structure-based computational methods, a prioritized list of high-confidence putative targets, with VEGFR-2 as the top candidate, has been generated. This multi-faceted approach increases the likelihood of identifying biologically relevant targets.

The next crucial step is the experimental validation of these in silico predictions. Techniques such as enzymatic assays, surface plasmon resonance (SPR) for binding kinetics, and cellular thermal shift assays (CETSA) for target engagement in a cellular context are recommended to confirm the direct interaction between this compound and the prioritized targets. This integrated approach of computational prediction followed by experimental validation provides a powerful and efficient strategy to accelerate the drug discovery and development process.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Similarity-Based Methods and Machine Learning Approaches for Target Prediction in Early Drug Discovery: Performance and Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 5. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 6. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 8. researchgate.net [researchgate.net]

N-Benzyl-4-chloropicolinamide: An In-depth Technical Guide to Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is a notable absence of publicly available research specifically detailing the mechanism of action of N-Benzyl-4-chloropicolinamide. This document, therefore, presents a series of well-founded hypotheses based on the established biological activities of structurally analogous compounds containing the picolinamide or N-benzyl scaffold. The information herein is intended to serve as a guide for future research and not as a definitive statement of fact.

Introduction

N-Benzyl-4-chloropicolinamide is a synthetic organic compound featuring a picolinamide core structure with a benzyl group attached to the amide nitrogen and a chlorine atom at the 4-position of the pyridine ring. While direct experimental data on its biological activity is scarce, its structural motifs are present in a variety of bioactive molecules. This guide explores the most plausible mechanisms of action for N-Benzyl-4-chloropicolinamide by examining the established activities of these related compounds. The hypotheses presented span applications in agriculture (herbicidal and fungicidal) and potentially in medicine.

Core Hypotheses on the Mechanism of Action

Based on the activities of structurally related picolinamide and N-benzyl containing compounds, four primary mechanisms of action are proposed for N-Benzyl-4-chloropicolinamide.

Hypothesis 1: Inhibition of Phytoene Desaturase (PDS) - Herbicidal Activity

Structurally similar N-benzyl-picolinamides have been identified as bleaching herbicides that act by inhibiting carotenoid biosynthesis[1]. This leads to the hypothesis that N-Benzyl-4-chloropicolinamide may function as an inhibitor of phytoene desaturase (PDS), a key enzyme in this pathway.

Mechanism of Action:

Phytoene desaturase is a critical enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria.[2][3] It catalyzes the desaturation of 15-cis-phytoene to produce 9,15,9'-tri-cis-ζ-carotene. This process is essential for the formation of carotenoids, which protect chlorophyll from photooxidation. Herbicides that inhibit PDS block this pathway, leading to the accumulation of phytoene and a deficiency in carotenoids. The absence of protective carotenoids results in the rapid destruction of chlorophyll by sunlight, causing the characteristic "bleaching" or whitening of the plant tissues, ultimately leading to plant death. Many PDS inhibitors, such as norflurazon, act by binding to the plastoquinone-binding site of the enzyme, thereby blocking the reoxidation of the FAD cofactor.[4][5]

Proposed Signaling Pathway:

Hypothesis 2: Disruption of Fungal Cell Function via Sec14p Inhibition - Antifungal Activity

The picolinamide scaffold has been identified in compounds with antifungal properties that target the essential yeast phosphatidylinositol transfer protein (PITP), Sec14p.[6][7][8] This suggests a potential antifungal mechanism for N-Benzyl-4-chloropicolinamide.

Mechanism of Action:

Sec14p is a crucial protein in fungi, responsible for the transport of phosphatidylinositol (PI) and phosphatidylcholine (PC) between membranes. This function is vital for maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and secretion. By inhibiting Sec14p, small molecules can disrupt these processes, leading to a breakdown in cellular organization and ultimately, fungal cell death. The inhibitors bind to the lipid-binding pocket of Sec14p, preventing it from carrying out its lipid transfer functions.[6][7]

Proposed Signaling Pathway:

Hypothesis 3: Synthetic Auxin Mimicry - Herbicidal Activity

Picolinic acid and its derivatives are a well-known class of herbicides that act as synthetic auxins.[9] The core picolinamide structure of N-Benzyl-4-chloropicolinamide suggests it could share this mechanism of action.

Mechanism of Action:

Natural auxins are plant hormones that regulate growth and development. Synthetic auxin herbicides mimic these hormones, but unlike the natural compounds, they are not easily metabolized by the plant. They bind to auxin receptors, such as the F-box protein AFB5, leading to the formation of a co-receptor complex with Aux/IAA transcriptional repressor proteins.[9] This complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the uncontrolled expression of auxin-responsive genes, resulting in abnormal and unsustainable growth, such as epinasty (twisting and curling of stems and leaves), and ultimately, plant death.[9]

Proposed Signaling Pathway:

Hypothesis 4: Inhibition of Mitochondrial Respiration - Fungicidal Activity

A picolinamide derivative, fenpicoxamid, has been shown to act as a fungicide by inhibiting the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[10] This provides another plausible antifungal mechanism for N-Benzyl-4-chloropicolinamide.

Mechanism of Action:

The cytochrome bc1 complex is a critical component of cellular respiration, responsible for transferring electrons from ubiquinol to cytochrome c. This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthesis. Inhibition of the Qi site of this complex disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP production. This rapid depletion of cellular energy results in fungal cell death.[10]

Proposed Signaling Pathway:

References

- 1. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 3. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel N-Benzyl 4-chloropicolinamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzyl 4-chloropicolinamide scaffold represents a promising starting point for the discovery of novel bioactive molecules. Picolinamides, a class of compounds derived from picolinic acid, have demonstrated a wide range of biological activities, including antibacterial, herbicidal, and anticancer properties. The incorporation of a benzyl group introduces a key structural motif known to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of novel this compound analogs, offering a foundational resource for researchers in drug discovery and development.

Proposed Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a straightforward and robust amide coupling reaction between a 4-chloropicolinoyl derivative and a corresponding benzylamine. A general synthetic scheme is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of N-(Substituted benzyl)-4-chloropicolinamide

This protocol describes a general method for the synthesis of this compound analogs via an acyl chloride intermediate.

Materials:

-

4-chloropicolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Substituted benzylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of anhydrous DMF if using oxalyl chloride.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 4-chloropicolinoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the substituted benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the solution of the substituted benzylamine to the solution of 4-chloropicolinoyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-(substituted benzyl)-4-chloropicolinamide analog.

-

-

Characterization:

-

Characterize the purified compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

-

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for novel this compound analogs are not extensively available in the public domain, the activities of structurally related compounds provide valuable insights into their potential applications and guide future discovery efforts.

Hypothesized Biological Targets and Activities

Based on the known activities of picolinamides and N-benzyl derivatives, novel analogs of this compound may exhibit a range of biological effects, including:

-

Anticancer Activity: Many heterocyclic amide structures are known to possess cytotoxic effects against various cancer cell lines. The mechanism could involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

-

Herbicidal Activity: N-benzylpicolinamides have been identified as a novel scaffold for bleaching herbicides. The mechanism may involve the inhibition of carotenoid biosynthesis.[1]

-

Enzyme Inhibition: The N-benzyl moiety is present in many enzyme inhibitors. Depending on the substitutions, these analogs could target kinases, proteases, or other enzymes. For instance, related N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the deubiquitinating enzyme USP1/UAF1.[2]

-

Antimicrobial Activity: Picolinamide derivatives have shown potent and selective activity against various bacteria.

Structure-Activity Relationship (SAR) Insights from Related Compounds

The following table summarizes the biological activities of some related picolinamide and N-benzyl derivatives, which can inform the SAR for novel this compound analogs.

| Compound Class | Key Structural Features | Biological Activity | Reported IC₅₀ / MIC | Reference |

| N-benzyl-6-methylpicolinamides | Electron-withdrawing groups at the 3- or 4-positions of the benzyl ring | Herbicidal | - | [1] |

| N-benzyl-2-phenylpyrimidin-4-amines | Phenyl ring at the 4-position of the benzylamine | USP1/UAF1 Inhibition | IC₅₀ in the nanomolar to low micromolar range | [2][3] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Indanone moiety | Acetylcholinesterase Inhibition | IC₅₀ = 5.7 nM | [4] |

| N-Benzoyl-2-hydroxybenzamides | Substituted benzoyl group | Anti-protozoal | - | [5] |

Logical Relationship for SAR Hypothesis

Caption: Hypothesized structure-activity relationships for this compound analogs.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents and other bioactive compounds. This technical guide provides a foundational framework for the synthesis and evaluation of new analogs. By systematically exploring substitutions on the benzyl ring and leveraging insights from related compound classes, researchers can efficiently navigate the chemical space to identify novel molecules with desired biological activities. The detailed protocols and hypothesized structure-activity relationships presented herein serve as a valuable resource to accelerate discovery and development efforts in this promising area of research.

References

- 1. EP4448493A1 - Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use - Google Patents [patents.google.com]

- 2. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 3. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

N-Benzyl 4-chloropicolinamide: A Technical Overview for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl 4-chloropicolinamide, a compound of interest in medicinal chemistry and drug discovery. The document details its fundamental molecular properties, a representative synthesis protocol, and a general workflow for its biological evaluation, designed to be a valuable resource for researchers in the field.

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below, providing a clear reference for its molecular characteristics.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₃H₁₁ClN₂O | [1][2][3] |

| Molecular Weight | 246.70 g/mol | [1] |

| CAS Number | 116275-39-9 | [1] |

Experimental Protocols

Representative Synthesis of this compound

The synthesis can be conceptualized as a two-step process, which can often be performed in a one-pot reaction.

Step 1: Formation of 4-Chloropicolinoyl Chloride

-

To a solution of 4-chloropicolinic acid in an inert solvent (e.g., dichloromethane or toluene), thionyl chloride (SOCl₂) is added, often in excess.

-

A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux and monitored by a suitable analytical method (e.g., thin-layer chromatography) until the starting material is consumed.

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation with Benzylamine

-

The crude 4-chloropicolinoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane.

-

The solution is cooled in an ice bath.

-

A solution of benzylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent is added dropwise to the cooled solution of the acid chloride. The base is used to neutralize the hydrochloric acid byproduct.

-

The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

-

The reaction progress is monitored until completion.

-

Upon completion, the reaction mixture is washed sequentially with a dilute acid solution, water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity Screening Workflow

Given the interest in picolinamide derivatives for various biological applications, including as potential herbicides and anticancer agents, a general workflow for the initial biological screening of a novel compound like this compound is presented below. This workflow is designed for an audience in drug development and outlines a logical progression from in vitro to in vivo studies.

Description of the Workflow:

-

Compound Synthesis and Characterization: The process begins with the synthesis of this compound and its thorough characterization to confirm its identity and purity.

-

In Vitro Screening: The compound is then subjected to a battery of in vitro assays. These could include enzymatic assays to identify potential molecular targets, as well as cell-based assays to assess its effect on cell viability, proliferation, or other cellular functions in relevant cell lines (e.g., cancer cell lines).

-

Hit Identification and Validation: If the compound shows promising activity in the initial screens ("a hit"), further experiments are conducted to validate these findings and confirm the dose-response relationship.

-

Lead Optimization: For a validated hit, medicinal chemists may synthesize a series of structural analogs to explore the structure-activity relationship (SAR). This iterative process aims to improve the potency, selectivity, and drug-like properties of the initial hit. The improved compounds are then re-evaluated in the in vitro screening assays.

-